2-(Methanesulfonyl)-4-methylphenol
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Overview
Description
2-(Methanesulfonyl)-4-methylphenol is an organic compound characterized by a methanesulfonyl group attached to a phenol ring. This compound is notable for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-4-methylphenol typically involves the sulfonation of 4-methylphenol (p-cresol) with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted phenol.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-(Methanesulfonyl)-4-methylphenol finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonyl)-4-methylphenol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methanesulfonyl group enhances the reactivity of the phenol ring, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonyl Chloride: Similar in structure but with a toluene group instead of a methanesulfonyl group.
Methanesulfonyl Chloride: Lacks the phenol ring but shares the methanesulfonyl group.
Uniqueness
2-(Methanesulfonyl)-4-methylphenol is unique due to the presence of both a methanesulfonyl group and a phenol ring, which imparts distinct reactivity and versatility in chemical synthesis compared to its analogs .
Properties
CAS No. |
88041-62-7 |
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Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
4-methyl-2-methylsulfonylphenol |
InChI |
InChI=1S/C8H10O3S/c1-6-3-4-7(9)8(5-6)12(2,10)11/h3-5,9H,1-2H3 |
InChI Key |
SUSFABSCEYOTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)C |
Origin of Product |
United States |
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